2-(3-(Pentyloxy)phenyl)acetic acid
Description
2-(3-(Pentyloxy)phenyl)acetic acid is an aryloxyacetic acid derivative characterized by a phenyl ring substituted with a pentyloxy group at the 3-position, linked to an acetic acid moiety. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol. The pentyloxy chain (C₅H₁₁O) contributes to its lipophilic character, while the acetic acid group enhances solubility in polar solvents. This compound is structurally analogous to other phenoxyacetic acids but distinguished by its medium-length alkoxy chain, which balances hydrophobicity and molecular flexibility.
Properties
IUPAC Name |
2-(3-pentoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-8-16-12-7-5-6-11(9-12)10-13(14)15/h5-7,9H,2-4,8,10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWIRYDPWBGYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The pentyloxy derivative (logP ~2.5, estimated) is less lipophilic than benzyloxy analogs (logP ~3.0) but more so than methoxy or chloro-substituted compounds .
- Acidity : Electron-withdrawing groups (e.g., Cl) lower the pKa of the acetic acid moiety, enhancing ionization in physiological conditions .
- Synthetic Utility : The pentyloxy chain’s flexibility facilitates coupling reactions, as seen in linker chemistry for targeted drug delivery systems .
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